Coprogen

Description

Properties

CAS No. |

31418-71-0 |

|---|---|

Molecular Formula |

C35H53FeN6O13 |

Molecular Weight |

821.7 g/mol |

IUPAC Name |

[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |

InChI |

InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |

InChI Key |

FQIVLXIUJLOKPL-DWZMLRRXSA-N |

SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |

Isomeric SMILES |

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |

Other CAS No. |

31418-71-0 |

Synonyms |

coprogen |

Origin of Product |

United States |

Foundational & Exploratory

What is the function of Coprogen in fungi?

An In-depth Technical Guide on the Function of Coprogen in Fungi

Introduction

Iron is an essential micronutrient for nearly all living organisms, including fungi, where it serves as a critical cofactor in a myriad of physiological processes such as respiration and DNA synthesis.[1] However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many fungi have evolved a sophisticated high-affinity iron acquisition system centered on the production and secretion of siderophores.[2]

This compound is a prominent member of the hydroxamate class of siderophores, which are low-molecular-weight compounds with an exceptionally high affinity for ferric ions.[1][3] Produced by various fungal species, including those from the genera Penicillium and Aspergillus, this compound acts as an extracellular iron scavenger.[1][4][5] The fungus secretes the iron-free form of the molecule (desferrithis compound), which chelates environmental Fe³⁺, forming a soluble ferric-coprogen complex. This complex is then recognized and internalized by specific transporters on the fungal cell surface, delivering the essential iron into the cell.[6] This guide provides a comprehensive overview of the function, biosynthesis, and regulation of this compound in fungi.

Molecular Structure and Iron Chelation

This compound is structurally classified as a linear trihydroxamate-type siderophore.[6] Its iron-chelating capability is conferred by three hydroxamate groups (-N(OH)-C=O), which act as bidentate ligands. These groups coordinate a single ferric ion in a stable, 1:1 hexadentate octahedral complex.[6][7][8] The core structure is composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[6][9] This stable complex solubilizes the ferric ion, making it available for cellular uptake.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-ornithine.[6][8] The pathway is dependent on non-ribosomal peptide synthetase (NRPS) machinery and is encoded by a dedicated Biosynthetic Gene Cluster (BGC).[1][6]

Key steps in the pathway include:

-

Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the N⁵ amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by genes such as sidA in Aspergillus fumigatus and mrsidA in Metarhizium robertsii.[9][10]

-

Acylation: N⁵-hydroxyornithine is then acylated with anhydromevalonyl-CoA by an acyl-CoA N-acyltransferase (e.g., CopB in P. roqueforti) to form N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[1]

-

NRPS-mediated Condensation: A non-ribosomal peptide synthetase (NRPS), such as CopA in P. roqueforti, catalyzes the condensation of AMHO precursor units to form the intermediate siderophore, this compound B.[1]

-

Final Acetylation: In the final step, this compound B is acetylated by a second acyl-CoA N-acyltransferase (e.g., CopE in P. roqueforti) to yield the mature this compound siderophore.[1]

Dimerumic acid, another hydroxamate siderophore, is also an important intermediate in this pathway and possesses siderophore activity itself.[1][3]

Mechanism of Iron Uptake and Regulation

Iron Acquisition

The acquisition of iron via this compound is a shuttle mechanism:[6]

-

Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes desferrithis compound into the extracellular environment.

-

Chelation: Desferrithis compound binds with high affinity to any available environmental Fe³⁺, forming the stable, soluble ferric-coprogen complex.

-

Uptake: The ferric-coprogen complex is recognized by specific high-affinity transporters on the fungal cell membrane, which belong to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) of transporters.[1][11]

-

Intracellular Release: Once inside the cell, iron is released from the this compound molecule. This can occur through reduction of Fe³⁺ to Fe²⁺ or via ligand exchange, where the iron is transferred to an intracellular siderophore like ferricrocin for storage.[2]

Transcriptional Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level to maintain iron homeostasis and prevent toxicity from iron overload.[1] This regulation is primarily controlled by a negative feedback loop involving two key transcription factors:

-

SreA: A GATA-like transcription factor that acts as a repressor under iron-replete conditions. When intracellular iron levels are high, SreA binds to the promoter regions of genes within the this compound BGC and other iron uptake-related genes, repressing their transcription.[1][5]

-

HapX: A bZIP-type transcription factor that functions as an activator under iron-deficient conditions. When iron is scarce, HapX promotes the expression of genes required for this compound biosynthesis and iron acquisition.[1][5]

Quantitative Data

Quantitative analysis of this compound function often involves assessing its impact on fungal growth under iron limitation and its biochemical properties related to iron binding.

| Parameter | Fungal Strain / Condition | Value / Observation | Reference |

| Growth in Iron-Limited Media | Penicillium roqueforti (Wild-Type) | Colony Diameter: 1.96 - 2.16 cm (after 7 days) | [1] |

| P. roqueforti (ΔcopA mutant) | Colony Diameter: 1.76 cm (significant reduction) | [1] | |

| P. roqueforti (ΔcopB mutant) | Colony Diameter: 1.67 cm (significant reduction) | [1] | |

| Iron Binding Kinetics | This compound B (CPGB) vs. Deferoxamine (DFO) | CPGB shows a more gradual but ultimately greater iron-binding capacity over a 120-minute period compared to the immediate binding of DFO. | [12] |

| Transporter Protein Stabilization | FhuE Transporter + Fe-Coprogen | Fe-coprogen binding increases the thermal melting temperature of the FhuE protein from 69.8°C to 72.5°C, indicating a stabilizing interaction. | [13] |

Experimental Protocols

A combination of microbiological, biochemical, and genetic techniques is employed to study this compound.

Protocol: Detection of Siderophore Production (CAS Agar Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric test for detecting siderophores. Siderophores chelate iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a visible color change to orange or yellow.[14][15]

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

PIPES buffer

-

FeCl₃·6H₂O

-

Nutrient agar medium appropriate for the fungus (e.g., Potato Dextrose Agar)

Procedure:

-

Prepare CAS Indicator Solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).

-

Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave to sterilize.

-

-

Prepare Assay Plates:

-

Prepare the desired fungal growth medium (e.g., 900 mL of PDA). Autoclave and cool to approximately 50°C.

-

Aseptically mix 100 mL of the sterile CAS indicator solution with the 900 mL of molten agar.

-

Pour the mixture into sterile petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

Observation:

-

Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar.[16] The diameter of the halo can be measured for semi-quantitative comparison.

-

Protocol: Isolation and Quantification of this compound

Methodology:

-

Fungal Culture: Grow the fungus in a liquid, iron-deficient medium for several days to induce siderophore production.[18]

-

Extraction: Remove the fungal biomass by filtration or centrifugation. The supernatant contains the secreted siderophores.

-

Purification:

-

Identification: Analyze the purified fractions using Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the presence and structure of this compound.[1][9]

-

Quantification of Iron-Binding Activity:

Protocol: Functional Gene Analysis via CRISPR-Cas9

To confirm the function of genes in the this compound BGC, gene disruption can be performed using CRISPR-Cas9 technology, as demonstrated in P. roqueforti.[1]

General Workflow:

-

Design and Synthesize gRNA: Design guide RNAs that target specific genes within the this compound BGC (e.g., copA, copB, copE).

-

Construct Transformation Vector: Clone the gRNA and Cas9 nuclease expression cassettes into a suitable fungal transformation vector.

-

Fungal Transformation: Transform fungal protoplasts with the CRISPR-Cas9 vector.

-

Mutant Screening: Screen the resulting transformants for the desired gene disruption using PCR and DNA sequencing.

-

Phenotypic Analysis: Analyze the mutants for their inability to produce this compound (via LC/HRMS) and their growth phenotype on iron-deficient media (e.g., CAS agar).[1]

References

- 1. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Siderophore [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]

- 10. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Roles of Arbuscular Mycorrhizal Fungi in Plant–Iron Homeostasis [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]

- 15. dc.etsu.edu [dc.etsu.edu]

- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Siderophore Detection assay [protocols.io]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Coprogen Siderophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprogen, a hydroxamate-type siderophore, has been a subject of scientific inquiry for over seven decades. Initially identified as a fungal growth factor, its crucial role in microbial iron acquisition has since been firmly established. This technical guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and function of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in siderophore biology, microbial pathogenesis, and the development of novel therapeutic agents. This document details the key historical milestones in this compound research, outlines its intricate biosynthetic pathway, and provides established experimental protocols for its isolation, purification, and characterization. Furthermore, quantitative data on this compound and its derivatives are presented in a structured format for easy comparison, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a pivotal role in a myriad of cellular processes, including respiration, DNA synthesis, and enzymatic catalysis. However, the bioavailability of iron in the environment is often limited, particularly in aerobic conditions where it predominantly exists in the insoluble ferric (Fe³⁺) state. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of high-affinity iron-chelating molecules known as siderophores.[1]

This compound is a prominent member of the hydroxamate class of siderophores, primarily produced by a diverse range of filamentous fungi.[2] Structurally, it is a linear trihydroxamate that exhibits a high binding affinity and specificity for ferric iron. Once chelated, the ferric-coprogen complex is recognized and internalized by specific membrane transporters, thereby delivering essential iron to the microbial cell. The ability to efficiently scavenge iron via this compound provides a significant competitive advantage to producing organisms in iron-depleted environments, including within a host during infection.

This guide aims to provide an in-depth exploration of the this compound siderophore, from its initial discovery to our current understanding of its molecular biology and function.

History of Discovery

The story of this compound begins in the mid-20th century, a period of burgeoning interest in microbial growth factors. In 1952 , a team of researchers led by C. W. Hesseltine at the American Cyanamid Company reported the discovery of a new growth factor essential for coprophilous (dung-loving) fungi.[3][4] They named this compound "this compound."[3][4]

Parallel to this discovery, the pioneering work of J.B. Neilands on microbial iron transport was laying the foundation for the field of siderophore biology.[3][5][6] His research on ferrichrome, another hydroxamate siderophore, and the broader concept of "siderochromes" (iron-bearers), provided the conceptual framework to understand the function of molecules like this compound.[3][5][6] It was soon recognized that this compound's growth-promoting activity was directly linked to its ability to chelate and transport iron.[1] This realization marked a pivotal moment, shifting the understanding of this compound from a mere growth factor to a key player in microbial iron metabolism.

Structure and Physicochemical Properties

This compound and its derivatives are characterized by a linear backbone containing multiple hydroxamate functional groups, which are responsible for their potent iron-chelating activity. The fundamental building block of many this compound-type siderophores is N⁵-hydroxy-L-ornithine.

Table 1: Physicochemical Properties of this compound and Related Siderophores

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| This compound | C₃₅H₅₃FeN₆O₁₃ | 821.67 | [7][8] |

| This compound B | C₃₃H₅₁FeN₆O₁₂ | 779.6 | [9][10] |

| Dimerumic Acid | C₂₂H₃₆N₄O₈ | 484.5 | [5][11][12] |

| Metachelin A | C₄₁H₆₃N₆O₁₉ | 959.95 | [13] |

| Metachelin B | C₄₁H₆₃N₆O₁₈ | 943.95 | [13] |

| Dimerumic acid 11-mannoside | C₂₈H₄₆N₄O₁₃ | 646.7 | [14] |

Iron Binding:

This compound exhibits an exceptionally high affinity for ferric iron (Fe³⁺), forming a stable hexadentate complex. The formation constant (log β) for the ferric-coprogen complex has been reported to be approximately 30.6 .[15] This high stability constant underscores its efficiency in sequestering iron from the environment and from host iron-binding proteins.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that primarily relies on Non-Ribosomal Peptide Synthetases (NRPSs). The pathway begins with the precursor amino acid L-ornithine.

Key Biosynthetic Steps:

-

Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the δ-amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an ornithine monooxygenase.

-

Acylation: N⁵-hydroxy-L-ornithine is then acylated with anhydromevalonyl-CoA.

-

NRPS-mediated assembly: A multi-domain NRPS enzyme catalyzes the condensation of three molecules of the acylated N⁵-hydroxy-L-ornithine to form the linear backbone of this compound B.

-

Acetylation: In the final step for the synthesis of this compound, this compound B is acetylated.

The genes encoding the enzymes for this compound biosynthesis are often organized in a biosynthetic gene cluster (BGC). Such clusters have been identified and characterized in several fungal species, including Penicillium roqueforti and Metarhizium robertsii.[7][16]

Biological Function and Significance

The primary function of this compound is to facilitate the acquisition of iron for the producing microorganism. This process is crucial for survival and growth, especially in competitive environments where iron is a limiting nutrient.

Iron Transport

The ferric-coprogen complex is recognized by specific receptors on the fungal cell surface. Following binding, the complex is internalized into the cell. Once inside, the iron is released from the siderophore, often through a reductive mechanism that converts Fe³⁺ to Fe²⁺, which has a lower affinity for the hydroxamate groups. The now iron-free siderophore can then be recycled back into the extracellular environment to chelate more iron.

Microbial Competition

The ability to produce potent siderophores like this compound provides a significant ecological advantage. By sequestering the available iron, fungi can effectively starve their competitors, a phenomenon known as iron competition. Interestingly, some bacteria have evolved mechanisms to "steal" siderophores produced by other microorganisms. For instance, the outer membrane transporter FhuE in some Gram-negative bacteria can recognize and transport ferric-coprogen, allowing these bacteria to parasitize the iron acquisition efforts of fungi.[7]

Experimental Protocols

This section provides detailed methodologies for the production, isolation, purification, and quantification of this compound from fungal cultures.

Fungal Culture and this compound Production

Objective: To cultivate a this compound-producing fungus under iron-deficient conditions to induce siderophore production.

Materials:

-

This compound-producing fungal strain (e.g., Penicillium roqueforti, Metarhizium robertsii)

-

Potato Dextrose Agar (PDA) plates for routine culture

-

Modified M9 (MM9) medium or a similar defined minimal medium

-

Bathophenanthroline disulfonate (BPS) or another iron chelator

-

Sterile flasks, incubators, shakers

Procedure:

-

Grow the fungal strain on PDA plates to obtain a sufficient amount of spores.

-

Prepare the iron-deficient liquid culture medium (e.g., MM9). To ensure iron limitation, omit iron salts from the recipe and/or add an iron chelator like BPS (e.g., to a final concentration of 100 µM).

-

Inoculate the iron-deficient medium with fungal spores to a final concentration of approximately 1 x 10⁶ spores/mL.

-

Incubate the culture flasks at an appropriate temperature (e.g., 25-28°C) with shaking (e.g., 150-180 rpm) for a period of 7-10 days to allow for fungal growth and siderophore production.[16][17]

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture supernatant.

Materials:

-

Fungal culture supernatant

-

Ethyl acetate or other suitable organic solvent

-

Amberlite XAD-2 or a similar non-polar resin

-

Sephadex LH-20 or a similar size-exclusion chromatography resin

-

Methanol, acetonitrile, water (HPLC grade)

-

Formic acid

-

Rotary evaporator, chromatography columns, HPLC system

Procedure:

-

Extraction: Separate the fungal mycelium from the culture broth by filtration. Extract the supernatant with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness using a rotary evaporator to obtain a crude extract.[17]

-

Initial Fractionation: Dissolve the crude extract in water and apply it to an Amberlite XAD-2 column. Elute with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol) to separate compounds based on polarity.

-

Size-Exclusion Chromatography: Subject the fractions containing this compound (as determined by a functional assay like the CAS assay) to Sephadex LH-20 column chromatography using methanol as the eluent to further separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using a semi-preparative reverse-phase HPLC system (e.g., C18 column). Elute with a gradient of acetonitrile in water with 0.1% formic acid.[16] Monitor the elution profile at appropriate wavelengths (e.g., 210 nm for the peptide backbone and ~435 nm for the ferric-coprogen complex). Collect the fractions corresponding to the this compound peak.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS) to determine the accurate mass of the purified compound and to confirm its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ ¹H and ¹³C NMR to elucidate the detailed chemical structure of the molecule.

-

Chrome Azurol S (CAS) Assay: A colorimetric assay to confirm the iron-chelating activity of the purified compound. In the presence of a siderophore, the blue color of the iron-CAS complex will change to orange/yellow.

Quantitative Data

Table 2: Production Yields of this compound and Related Siderophores from Various Fungi

| Fungal Species | Siderophore | Culture Conditions | Yield (mg/L) | Reference(s) |

| Penicillium nalgiovense | This compound | Optimized submerged culture | ~150-200 | [18] |

| Metarhizium robertsii | Metachelins & Dimerumic Acid | Iron-deficient AMM | 1.67 g (crude extract from 5L) | [17] |

| Talaromyces marneffei (ΔsreA) | This compound B | ANM broth | 200 | [13] |

Conclusion

From its humble beginnings as an uncharacterized fungal growth factor, this compound has emerged as a well-defined and significant molecule in the field of microbial iron metabolism. Its discovery and subsequent characterization have provided invaluable insights into the strategies employed by microorganisms to thrive in iron-limited environments. For researchers, a thorough understanding of the this compound system offers a window into fundamental biological processes such as nutrient acquisition and microbial competition. For scientists and professionals in drug development, the high iron affinity of this compound and its role in the virulence of some pathogenic fungi present opportunities for the design of novel antimicrobial agents. These could include "Trojan horse" antibiotics that hijack the siderophore uptake system to deliver cytotoxic agents into the pathogen, or inhibitors of the this compound biosynthetic pathway to starve the microbe of essential iron. The in-depth technical information provided in this guide is intended to empower further research and development in these exciting areas.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchtrends.net [researchtrends.net]

- 4. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neilands, J.B. (1995) Siderophores Structure and function of microbial iron transport compounds. The Journal of Biological Chemistry, 270, 26723-26726. - References - Scientific Research Publishing [scirp.org]

- 7. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound B | C33H51FeN6O12 | CID 126456439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

The Coprogen Biosynthesis Pathway in Penicillium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable nutrient for nearly all living organisms, playing a critical role as a cofactor in numerous vital enzymatic reactions. In the fungal kingdom, the genus Penicillium has evolved sophisticated mechanisms to acquire this essential metal from its environment, particularly in iron-limited conditions. A key strategy is the synthesis and secretion of high-affinity iron chelators known as siderophores. Among these, coprogen, a hydroxamate-type siderophore, is prominently produced by several Penicillium species, including those of significant industrial and medical relevance such as P. roqueforti, P. nalgiovense, and P. chrysogenum.[1][2][3] The ability to efficiently sequester iron is intrinsically linked to fungal growth, sporulation, and pathogenesis, making the this compound biosynthesis pathway a subject of considerable interest for both fundamental research and as a potential target for novel antifungal drug development.

This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway in Penicillium. It details the genetic and enzymatic machinery, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the intricate regulatory networks governing its expression.

The this compound Biosynthetic Gene Cluster (cop BGC)

Recent genomic and molecular studies in Penicillium roqueforti have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for this compound production, designated as the cop BGC.[1][2] This cluster comprises seven genes, with three having been functionally demonstrated to be essential for the core biosynthetic pathway.[1][2]

Table 1: Genes within the cop Biosynthetic Gene Cluster of Penicillium roqueforti

| Gene | Predicted Function | Essential for this compound Biosynthesis | Reference |

| copA | Acyl-CoA N-acyltransferase | Yes | [1][2] |

| copB | Non-ribosomal peptide synthetase (NRPS) | Yes | [1][2] |

| copC | Uncharacterized | Not directly determined | [1] |

| copD | Uncharacterized | Not directly determined | [1] |

| copE | Acyl-CoA N-acyltransferase | Yes | [1][2] |

| copF | Uncharacterized | Not directly determined | [1] |

| copG | Uncharacterized | Not directly determined | [1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor L-ornithine. The pathway involves the sequential action of an L-ornithine N⁵-oxygenase (not part of the core cop BGC), two distinct acyl-CoA N-acyltransferases (CopA and CopE), and a specialized non-ribosomal peptide synthetase (NRPS), CopB.[1] The key intermediates in this pathway are N⁵-hydroxyornithine, anhydromevalonyl-N⁵-hydroxyornithine (AMHO), dimerumic acid, and this compound B.[1][3]

The proposed pathway is as follows:

-

Hydroxylation of L-ornithine: L-ornithine is hydroxylated to form N⁵-hydroxyornithine. This initial step is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by a gene located outside the primary cop BGC.

-

Acylation to form AMHO: The acyl-CoA N-acyltransferase, CopA, catalyzes the acylation of N⁵-hydroxyornithine with anhydromevalonyl-CoA to produce anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[1]

-

Dimerization and Cyclization: The non-ribosomal peptide synthetase, CopB, dimerizes two molecules of AMHO to form the intermediate dimerumic acid. Subsequently, CopB catalyzes the condensation of a third AMHO molecule with dimerumic acid to generate this compound B.[1]

-

Final Acetylation: The final step involves the acetylation of this compound B by a second acyl-CoA N-acyltransferase, CopE, to yield the mature this compound siderophore.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and Uptake of Siderophores Is Controlled by the PacC-Mediated Ambient-pH Regulatory System in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Coprogen in Fungal Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable nutrient for nearly all living organisms, acting as a critical cofactor in a myriad of essential cellular processes, including respiration, DNA synthesis, and various enzymatic reactions. For pathogenic fungi, the acquisition of iron from the host environment is a crucial determinant of their ability to proliferate and cause disease. However, the bioavailability of iron within a host is severely restricted, with the majority being tightly sequestered by host proteins such as transferrin and lactoferrin. To overcome this iron-limited environment, many fungi have evolved sophisticated high-affinity iron acquisition systems, central to which is the production and utilization of siderophores.

Coprogen, a hydroxamate-type siderophore, is a key player in the iron-scavenging strategies of numerous fungal species, particularly within the genera Aspergillus and Penicillium. This technical guide provides an in-depth exploration of the multifaceted role of this compound in fungal iron acquisition, detailing its biosynthesis, regulation, and uptake. The guide also presents key quantitative data, detailed experimental protocols for its study, and visual representations of the associated molecular pathways and workflows, offering a comprehensive resource for researchers in mycology, infectious disease, and drug development.

This compound: Structure and Function

This compound is a linear trihydroxamate siderophore that chelates ferric iron (Fe³⁺) with high affinity.[1] Its structure is characterized by three N⁵-hydroxy-L-ornithine residues, which provide the hydroxamate groups that coordinate the iron atom in a hexadentate octahedral complex.[2] This high-affinity binding allows fungi to solubilize and sequester iron from their surroundings, including from host iron-binding proteins.[3]

Data Presentation: Quantitative Insights into this compound Function

Understanding the quantitative aspects of this compound's interaction with iron and its impact on fungal biology is crucial for assessing its importance as a virulence factor and a potential therapeutic target.

| Parameter | Value | Fungal Species/Conditions | Reference |

| Fe(III) Formation Constant (log β) | ~30-32 | General hydroxamate siderophores | [2][4] |

| pM (-log[Fe³⁺]free) | 21.9 - 27.5 | Fungal hydroxamates, pH 7.4 | [5] |

| This compound Production Yield | 175 ± 18 mg/L | Penicillium nalgiovense (Basal Medium) | [6] |

| This compound Production Yield | 249 ± 25 mg/L | Penicillium nalgiovense (Optimized Medium) | [6] |

| Siderophore Production (Total) | 182.5 µg/mL | Aspergillus versicolor (marine isolate) | [7][8] |

| Siderophore Production (Total) | 3.5 µg/mL | Aspergillus niger (marine strain) | [7][8] |

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a multi-step enzymatic process that is tightly regulated in response to iron availability.

Biosynthetic Pathway

The synthesis of this compound begins with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine, a reaction catalyzed by the enzyme ornithine monooxygenase, encoded by the sidA gene.[9] This is a critical and often rate-limiting step in the production of all hydroxamate siderophores. Subsequent steps involve the action of non-ribosomal peptide synthetases (NRPSs) and other modifying enzymes, encoded by genes typically found in a biosynthetic gene cluster (BGC). For instance, in Penicillium roqueforti, the cop BGC includes genes such as copA, copB, and copE that are essential for this compound synthesis.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The crucial role of the Aspergillus fumigatus siderophore system in interaction with alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical characterization and quantification of siderophores produced by marine and terrestrial aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Roles for Intra- and Extracellular Siderophores during Aspergillus fumigatus Infection | PLOS Pathogens [journals.plos.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Ferric-Coprogen Complex: Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, experimental characterization, and biological role of the ferric-coprogen complex, a key siderophore in microbial iron acquisition. The information is curated to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering detailed data and protocols to facilitate further investigation and application of this important molecule.

Chemical Structure and Properties

Coprogen is a linear trihydroxamate siderophore produced by various fungi to chelate ferric iron (Fe³⁺) with high affinity.[1] The resulting ferric-coprogen complex is a stable, soluble molecule that can be transported into microbial cells, serving as a vital source of iron.[1]

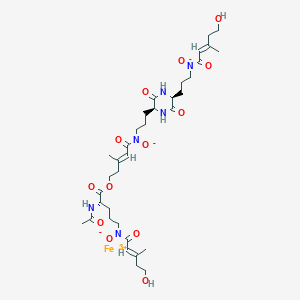

The chemical formula for the ferric-coprogen complex is C₃₅H₅₃FeN₆O₁₃, with a molecular weight of approximately 821.7 g/mol .[2] The structure features a central ferric iron atom coordinated by the three hydroxamate groups of the this compound ligand. This coordination creates a stable octahedral geometry around the iron center.

A two-dimensional representation of the ferric-coprogen complex is provided below, illustrating the connectivity of the atoms.

References

An In-depth Technical Guide to the Identification of Coprogen Gene Clusters in Aspergillus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify and characterize coprogen biosynthetic gene clusters in the fungal genus Aspergillus. The identification of these clusters is crucial for understanding fungal iron acquisition, pathogenesis, and for the potential discovery of novel therapeutic agents. This document outlines the bioinformatic prediction, experimental validation, and quantitative analysis of this compound production.

Introduction to this compound Siderophores in Aspergillus

Iron is an essential nutrient for nearly all living organisms, yet its bioavailability is often limited. To overcome this, many fungi, including species of the genus Aspergillus, have evolved sophisticated iron acquisition systems. One such system involves the secretion of low-molecular-weight, high-affinity iron chelators called siderophores.[1] Coprogens are a class of hydroxamate-type siderophores commonly produced by Aspergillus species and play a significant role in scavenging environmental iron.[2][3]

The genes responsible for the biosynthesis of secondary metabolites like siderophores are often organized into physically co-localized biosynthetic gene clusters (BGCs).[4] Identifying and characterizing these BGCs is a key step in understanding and potentially manipulating the production of these important molecules. This guide details a systematic approach to identifying the this compound gene cluster in Aspergillus.

Bioinformatic Prediction of the this compound Gene Cluster

The initial step in identifying a BGC is typically performed in silico using genome mining tools. The availability of numerous sequenced Aspergillus genomes has greatly facilitated this process.

Tools for Biosynthetic Gene Cluster Prediction

Several bioinformatics tools are available for the identification of secondary metabolite BGCs in fungal genomes. These tools typically identify "backbone" genes, such as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are characteristic of secondary metabolite pathways.[5]

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic genomic identification and analysis of BGCs. It can predict a wide range of secondary metabolite clusters, including those for siderophores.[2][5]

-

SMURF (Secondary Metabolite Unknown Regions Finder): Specifically designed for fungal genomes, SMURF identifies BGCs by locating signature enzymes like NRPSs and PKSs and then defining the cluster boundaries.[5]

Identifying Candidate this compound Gene Clusters

When analyzing an Aspergillus genome with these tools, candidate siderophore BGCs are identified. A putative this compound cluster is often characterized by the presence of genes encoding:

-

L-ornithine N5-oxygenase (e.g., sidA): Catalyzes the first committed step in hydroxamate siderophore biosynthesis.[6][7]

-

Nonribosomal Peptide Synthetases (NRPSs) (e.g., sidD): Responsible for the peptide backbone assembly of the siderophore.[8][9]

-

Transacylases (e.g., sidF): Involved in the transfer of acyl groups.[10]

-

Mevalonyl-CoA ligase and hydratase (e.g., sidI, sidH): Involved in the synthesis of precursors.[10]

-

Transporters (e.g., mirB): Potentially involved in the secretion of the siderophore.[11]

The genomic localization and composition of these gene clusters can vary between different Aspergillus species.[11] Comparative genomics between a species of interest and a known this compound producer can provide further evidence for the identification of a putative this compound BGC.

Experimental Validation of the Predicted Gene Cluster

Following bioinformatic prediction, experimental validation is essential to confirm the function of the candidate gene cluster. This typically involves targeted gene deletion and subsequent analysis of the mutant's phenotype and metabolite profile.

Targeted Gene Deletion

Creating knockout mutants of key biosynthetic genes within the predicted cluster is the most direct way to assess their function. The CRISPR-Cas9 system has become a powerful tool for efficient gene editing in Aspergillus.[12][13] Deletion of a core gene, such as the NRPS (sidD), is expected to abolish this compound production.

Phenotypic Analysis of Mutants

The resulting mutant strains are then analyzed for changes in their phenotype, particularly under iron-limiting conditions. A this compound-deficient mutant would be expected to exhibit impaired growth in low-iron media compared to the wild-type strain.[14]

Metabolite Analysis

The most definitive evidence for the function of the gene cluster comes from the chemical analysis of the metabolites produced by the wild-type and mutant strains. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for detecting and quantifying siderophores in fungal culture supernatants.[8][15][16] A comparison of the metabolite profiles will show the absence of the this compound peak in the mutant strain.

Quantitative Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing the effects of gene deletions and different experimental conditions.

Table 1: this compound Production in Wild-Type and Mutant Aspergillus niger

| Strain | Genotype | This compound B Production (Relative Peak Area) |

| Wild-Type | sidD+ | 100 ± 8.5 |

| ΔsidD | sidDΔ | Not Detected |

| Complemented | sidDΔ::sidD+ | 95 ± 7.2 |

Data are representative and based on typical results from HPLC analysis of culture filtrates.

Table 2: Gene Expression Analysis of the this compound Biosynthesis Gene Cluster in Aspergillus niger ΔsreA Mutant

| Gene | Putative Function | Fold Change in Expression (ΔsreA vs. Wild-Type) |

| sidD | NRPS | +4.5 |

| sidF | Transacylase | +3.8 |

| sidH | Mevalonyl-CoA hydratase | +4.1 |

| sidI | Mevalonyl-CoA ligase | +3.9 |

Data are representative of quantitative real-time PCR (qRT-PCR) results and indicate upregulation of the this compound gene cluster in a mutant lacking the SreA repressor under iron-replete conditions.[2][17]

Experimental Protocols

Detailed methodologies are provided below for the key experiments involved in the identification and characterization of the this compound gene cluster.

Fungal Culture and Siderophore Extraction

-

Culture Conditions: Inoculate Aspergillus spores into iron-deficient minimal medium. Culture for 3-5 days at 30°C with shaking.

-

Harvesting: Separate the mycelium from the culture broth by filtration.

-

Extraction:

-

Adjust the pH of the cell-free culture supernatant to 6.0.

-

Add Amberlite XAD-4 or XAD-16 resin (5 g/L) and stir overnight at 4°C.

-

Collect the resin by filtration and wash with distilled water.

-

Elute the siderophores from the resin with methanol.

-

Concentrate the methanol eluate using a rotary evaporator.[18][19]

-

HPLC Analysis of Siderophores

-

Sample Preparation: Dissolve the dried siderophore extract in a suitable solvent (e.g., methanol:water). Add FeCl₃ to form the ferrated siderophore complex, which can be detected by its color.

-

Chromatography:

-

Quantification: Integrate the peak area corresponding to this compound and compare it to a standard curve or use relative quantification between samples.

Protoplast Transformation for Gene Deletion

-

Mycelium Preparation: Grow the Aspergillus strain in liquid medium to obtain young, actively growing mycelia.

-

Protoplast Formation: Digest the fungal cell walls using a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer solution.[5]

-

Transformation:

-

Prepare the gene deletion cassette containing a selectable marker flanked by homologous regions of the target gene.

-

For CRISPR-Cas9 mediated deletion, prepare a plasmid containing the Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest.[12]

-

Incubate the protoplasts with the DNA and polyethylene glycol (PEG) to facilitate DNA uptake.

-

-

Regeneration and Selection: Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer and the appropriate selection agent.

-

Screening: Screen the resulting transformants by PCR to confirm the deletion of the target gene.[11]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Grow the fungal strains under the desired conditions (e.g., iron-replete vs. iron-depleted) and extract total RNA from the mycelia.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction:

-

Set up the qPCR reaction with cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.[6][20]

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

References

- 1. Characterization of Mutant Aspergillus niger and the Impact on Certain Plants [mdpi.com]

- 2. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.org [static.igem.org]

- 6. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 7. Development and Validation of a Quantitative Real-Time PCR Assay Using Fluorescence Resonance Energy Transfer Technology for Detection of Aspergillus fumigatus in Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of members of the Aspergillus nidulans SREA regulon: genes involved in siderophore biosynthesis and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Coprogen-Mediated Iron Transport

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Iron is a critical, yet often scarce, nutrient for nearly all microorganisms. To overcome this limitation, many fungi have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight, high-affinity iron chelators. This technical guide provides an in-depth examination of the mechanism of coprogen-mediated iron transport, a key pathway utilized by numerous fungal species. We will dissect the biochemical structure of this compound, the molecular machinery of its transport across cellular membranes in both fungi and bacteria, the intricate regulatory networks governing its biosynthesis, and the experimental methodologies used to study this process. This guide is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit this fundamental biological pathway.

Introduction: The Challenge of Iron Acquisition

Despite its abundance in the Earth's crust, iron's bioavailability is extremely low in aerobic environments at physiological pH, where it predominantly exists as insoluble ferric (Fe³⁺) hydroxides.[1] Microorganisms, for which iron is an essential cofactor in numerous vital cellular processes like electron transport and DNA synthesis, have developed several strategies to acquire this element.[2] One of the most prevalent and efficient mechanisms is the secretion of siderophores.[3][4]

Siderophores are small molecules (typically 500-1500 Da) that bind Fe³⁺ with exceptionally high affinity, forming soluble complexes that can be actively transported into the cell.[4] Fungi primarily synthesize hydroxamate-type siderophores, which play crucial roles not only in iron uptake but also in intracellular iron handling and storage.[5][6] The biosynthesis and transport of these molecules are vital for fungal survival and are often directly linked to their pathogenicity, making the siderophore system an attractive target for novel therapeutic interventions.[3][7][8] This guide focuses specifically on the this compound family of siderophores.

This compound: Structure and Iron Chelation

Coprogens are a class of linear, trihydroxamate-type siderophores produced by various fungi, including species of Penicillium, Neurospora, and Aspergillus.[9][10][11]

-

Chemical Structure: The fundamental building block of this compound is N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO).[10] Three of these AMHO units are condensed to form the linear siderophore.[10] The molecule's high affinity for iron is conferred by the three bidentate hydroxamate groups (-N(OH)-C=O), which act as oxygen donors.[1][9]

-

Iron Chelation: this compound forms a highly stable, 1:1 octahedral complex with a single ferric ion.[4][10] The three hydroxamate ligands wrap around the Fe³⁺ ion, creating a hexadentate coordination complex that shields the iron and renders it soluble.[1] This high-affinity binding allows the fungus to effectively scavenge iron even from environments where it is present in vanishingly small concentrations.

The Molecular Mechanism of Transport

The transport of the ferri-coprogen complex is a multi-step, energy-dependent process involving specific membrane proteins. The mechanism differs between the producing fungi and bacteria that have evolved to "pirate" these fungal siderophores.

Extracellular Sequestration and Fungal Uptake

Under iron-limiting conditions, fungi secrete apo-coprogen (the iron-free form) into the extracellular milieu. It efficiently chelates available Fe³⁺, and the resulting ferri-coprogen complex is recognized by specific transporters on the fungal cell surface.

The uptake in fungi is mediated by members of the Siderophore-Iron Transporter (SIT) family, a subclass of the Major Facilitator Superfamily (MFS).[5] These transporters are exclusive to the fungal kingdom.[5] In the model organism Aspergillus fumigatus, two transporters, Sit1 and Sit2, have been shown to mediate the uptake of this compound and this compound B.[12] Studies in Neurospora crassa suggest the presence of distinct receptors for different siderophore types (like this compound and ferrichrome) that may utilize a common transport system.[13]

Xenosiderophore Piracy by Bacteria

In the competitive microbial world, some Gram-negative bacteria have evolved to utilize siderophores produced by other organisms, a process known as iron piracy.[14] Escherichia coli, for example, can import fungal this compound using the outer membrane transporter FhuE, a TonB-dependent transporter (TBDT).[10][14][15] The process involves:

-

Recognition: Ferri-coprogen binds to the FhuE receptor on the bacterial outer membrane.

-

Transport: The energy-transducing TonB-ExbB-ExbD complex, located in the inner membrane, provides the energy for FhuE to transport the ferri-coprogen complex across the outer membrane into the periplasm.[2]

-

Periplasmic Transfer: In the periplasm, a binding protein (FhuD) shuttles the complex to an inner membrane ABC transporter for final delivery into the cytoplasm.[14]

The specificity of FhuE for planar hydroxamate siderophores like this compound is a key feature, which may have evolved to exclude non-planar siderophore-like antibiotics.[14]

Intracellular Iron Release

Once inside the cytoplasm, iron must be released from the siderophore to be utilized. The exact mechanism can vary but generally involves either the enzymatic reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore, or a non-enzymatic process of ligand exchange where iron is transferred to another intracellular chelator.[2][16]

Regulation of the this compound System

To maintain iron homeostasis and prevent toxicity from iron overload, the biosynthesis of this compound is tightly regulated at the transcriptional level.[9] This regulation involves a sophisticated interplay between a repressor and an activator, primarily the GATA-type transcription factor SreA and the bZIP transcription factor HapX.[9][17]

-

Iron-Replete Conditions: When intracellular iron levels are high, the SreA repressor is active. It binds to GATA sequences in the promoter regions of this compound biosynthetic genes, repressing their transcription to shut down siderophore production.[9][18]

-

Iron-Deficient Conditions: Under iron starvation, SreA is inactivated, and the HapX transcription factor becomes active. HapX induces the expression of genes required for this compound biosynthesis and transport, thereby ramping up the iron acquisition machinery.[9][17]

References

- 1. Siderophore - Wikipedia [en.wikipedia.org]

- 2. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.williams.edu [sites.williams.edu]

- 5. portlandpress.com [portlandpress.com]

- 6. Fungal siderophores: structures, functions and applications | Mycological Research | Cambridge Core [cambridge.org]

- 7. Siderophores in fungal physiology and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Siderophores in Fungal Physiology and Virulence | Annual Reviews [annualreviews.org]

- 9. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Siderophore [benchchem.com]

- 11. Optimization of this compound production in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound B from Talaromyces marneffei ΔsreA: Rapid Iron Chelation and Favorable Partitioning to Deferoxamine | MDPI [mdpi.com]

Coprogen: A Key Growth Factor in the Specialized World of Coprophilous Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Coprophilous fungi, a unique ecological group adapted to thrive on animal dung, have evolved sophisticated mechanisms to acquire essential nutrients from this competitive environment. Among the most critical of these is the acquisition of iron, a metallic element vital for numerous cellular processes but sparingly available. To overcome this limitation, many coprophilous fungi produce and utilize coprogen, a hydroxamate-type siderophore, as a high-affinity iron scavenger. This technical guide provides a comprehensive overview of the role of this compound as a growth factor for these specialized fungi, detailing its mechanism of action, the signaling pathways it influences, and standardized protocols for its study. Quantitative data on its growth-promoting effects are presented, and key experimental workflows are visualized to facilitate a deeper understanding of this fascinating microbial interaction. This document is intended to serve as a valuable resource for researchers in mycology, microbial ecology, and natural product discovery, as well as for professionals in drug development exploring novel antifungal targets.

Introduction: The Coprophilous Niche and the Iron Problem

Coprophilous fungi are a diverse group of organisms that colonize and complete their life cycle on the dung of herbivores. This nutrient-rich substrate provides a unique ecological niche, but also presents challenges, including intense competition for essential resources. Iron is a critical micronutrient for fungi, acting as a cofactor for enzymes involved in cellular respiration, DNA synthesis, and secondary metabolism. However, in the aerobic and near-neutral pH environment of dung, iron primarily exists in the insoluble ferric (Fe³⁺) form, rendering it biologically unavailable.

To circumvent this, many fungi have evolved a high-affinity iron acquisition system based on the secretion of siderophores—low molecular weight chelating agents that bind to ferric iron with high specificity and affinity. The resulting ferric-siderophore complex is then recognized by specific receptors on the fungal cell surface and internalized. This compound is a prominent linear trihydroxamate-type siderophore produced by a variety of fungi, including many coprophilous species, to facilitate this vital process.

The Molecular Nature of this compound and its Interaction with Iron

This compound is a member of the hydroxamate family of siderophores, characterized by the presence of hydroxamic acid functional groups that act as bidentate ligands for ferric iron. Structurally, it consists of three N⁵-acyl-N⁵-hydroxy-L-ornithine residues linked together. This configuration allows a single this compound molecule to form a stable, hexadentate octahedral complex with a ferric ion, effectively solubilizing it for fungal uptake.

This compound as a Growth Factor: Quantitative Effects

The role of this compound as an essential growth factor for certain coprophilous fungi, particularly species of Pilobolus, has been established since the mid-20th century. Pilobolus, known for its phototropic sporangiophores that forcibly eject spores onto surrounding vegetation to be consumed by herbivores, exhibits a strict requirement for this compound for vegetative growth and reproduction.

| Fungal Species | This compound Concentration | Observed Effect | Reference |

| Pilobolus kleinii | 5 ng/mL | Sustained growth and fruiting through ten serial transfers. | |

| Penicillium roqueforti (copA-3 mutant) | Endogenously deficient | Colony diameter of 1.76 cm after 7 days on iron-limited media. | |

| Penicillium roqueforti (copB-12 mutant) | Endogenously deficient | Colony diameter of 1.67 cm after 7 days on iron-limited media. | |

| Penicillium roqueforti (wild-type) | Endogenously sufficient | Colony diameter of 1.96 - 2.16 cm after 7 days on iron-limited media. |

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methods used for the isolation of this compound B from fungal cultures and can be modified for other this compound-producing species.

1. Fungal Cultivation:

- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium low in iron) with the this compound-producing fungal strain.

- Incubate the culture for an appropriate period (typically 7-14 days) with shaking to ensure aeration and homogenous growth.

2. Initial Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Pass the culture supernatant through a column packed with Amberlite XAD-2 resin.

- Wash the resin with distilled water to remove salts and polar compounds.

- Elute the siderophores from the resin using methanol.

3. Chromatographic Purification:

- Concentrate the methanolic eluate under reduced pressure.

- Subject the concentrated extract to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the mobile phase.

- Collect fractions and monitor for the presence of siderophores using a colorimetric assay (e.g., Chrome Azurol S (CAS) assay) or by UV-Vis spectrophotometry (hydroxamate siderophores typically show an absorbance peak around 430-450 nm when complexed with iron).

- Pool the active fractions and further purify using reverse-phase High-Performance Liquid Chromatography (HPLC).

4. Characterization:

- Confirm the identity and purity of the isolated this compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear

Natural producers of Coprogen and its derivatives

An In-depth Technical Guide to the Natural Producers of Coprogen and its Derivatives

Introduction

This compound and its derivatives represent a significant class of hydroxamate-type siderophores, which are low-molecular-weight organic compounds with an exceptionally high affinity for ferric iron (Fe³⁺).[1][2] Produced predominantly by fungi, these molecules play a crucial role in microbial survival by scavenging iron, an essential nutrient that is often biologically unavailable due to its low solubility in aerobic environments.[3][4] The biosynthesis of these siderophores is tightly regulated by iron availability and involves complex enzymatic pathways, primarily featuring non-ribosomal peptide synthetase (NRPS) enzymes.[1][5]

This technical guide provides a comprehensive overview of the natural producers of this compound, details the experimental protocols for its detection and isolation, and illustrates the key biological pathways associated with its synthesis and uptake. The content is tailored for researchers, scientists, and drug development professionals interested in microbial iron acquisition, natural product chemistry, and the intricate interactions within microbial communities.

Natural Producers of this compound and its Derivatives

This compound is produced exclusively by a diverse range of fungal species. While bacteria do not synthesize this compound, many Gram-negative bacteria have evolved sophisticated transport systems to recognize and internalize fungal-produced this compound, a phenomenon known as "iron piracy."[5][6][7] This allows them to gain a competitive advantage in iron-limited environments.[5]

The following table summarizes the known fungal producers of this compound and its derivatives.

| Fungal Species | Derivative(s) Produced | Key Findings & Notes | References |

| Penicillium roqueforti | This compound, this compound B, Dimerumic acid | The biosynthetic gene cluster (BGC) responsible for this compound production has been identified and characterized. This fungus is used in the ripening of blue-veined cheeses. | [1][2][5][8] |

| Metarhizium robertsii | Metachelin C (a new this compound), Metachelin A, Metachelin B, Dimerumic acid | The NRPS gene mrsidD is responsible for the biosynthesis of both this compound and dimerumic acid. Production is upregulated under iron-deficient conditions. | [5][9][10] |

| Talaromyces marneffei | This compound B | Deletion of the sreA gene, a key transcriptional repressor, significantly enhances the production of this compound B. | [3][11] |

| Trichoderma spp. | This compound | Various species within this genus are known producers. | [12] |

| Aspergillus spp. (e.g., A. fumigatus, A. nidulans) | This compound, other hydroxamates | These fungi produce a variety of siderophores to acquire iron. | [4][5] |

| Neurospora crassa | This compound | One of the fungi from which this compound uptake systems in E. coli were first studied. | [13] |

| Various other fungi | This compound and related compounds | Includes species such as Cochliobolus heterostrophus, Fusarium graminearum, Alternaria brassicicola, and Penicillium chrysogenum. | [4][5] |

Experimental Protocols

Detection and Quantification of Siderophores: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[14][15] It relies on the principle of competition for iron between the siderophore and the strong chelator CAS. When a siderophore removes iron from the blue Fe-CAS-HDTMA complex, the dye is released, resulting in a color change to orange/yellow.[14][15][16]

Methodology (CAS Agar Plate Assay):

-

Preparation of CAS Agar:

-

Prepare a suitable growth medium (e.g., Luria Bertani agar for bacteria, Potato Dextrose Agar for fungi) and autoclave.[16] Ensure all glassware is acid-washed to remove trace iron.[16][17]

-

Separately, prepare the CAS indicator solution by mixing a solution of CAS with a solution of hexadecyltrimethylammonium bromide (HDTMA) and a 1 mM FeCl₃ solution.[16]

-

Cool the autoclaved agar to approximately 50°C.

-

Aseptically add the CAS indicator solution to the molten agar (typically in a 1:9 ratio) and mix gently to avoid bubbles.[16][17]

-

Pour the CAS agar into sterile petri plates and allow them to solidify.

-

-

Inoculation and Incubation:

-

Spot-inoculate the microbial culture (a single colony or a liquid suspension) onto the center of the CAS agar plate.[17]

-

Include a known siderophore-producing strain as a positive control and the uninoculated medium as a negative control.[16]

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28°C) for several days.[17]

-

-

Observation and Quantification:

-

Siderophore production is indicated by the formation of a yellow-orange halo around the microbial growth against the blue background of the agar.[16]

-

The extent of siderophore production can be semi-quantified by measuring the diameter of the halo and the colony and calculating the Siderophore Production Index (SPI).[16][17]

-

Isolation and Purification of this compound

The isolation of this compound from fungal cultures involves a multi-step process of extraction and chromatography.[18][19] The specific protocol can be adapted based on the producing organism and the scale of production.

Methodology (Adapted from T. marneffei and M. robertsii studies):

-

Fungal Fermentation:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.[9]

-

Extract the culture supernatant with an organic solvent such as ethyl acetate.[9] This step partitions the siderophores into the organic phase.

-

Evaporate the organic solvent under reduced pressure to obtain a crude extract.[9]

-

-

Chromatographic Purification:

-

Initial Cleanup: Subject the crude extract to column chromatography using a non-ionic adsorbent resin (e.g., Amberlite XAD-16 or XAD2) to remove highly polar impurities.[3][9]

-

Size-Exclusion Chromatography: Further purify the extract using a Sephadex LH-20 column to separate compounds based on their size.[3][9]

-

Reverse-Phase Chromatography: The final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ODS (octadecyl silane) column chromatography.[3][9] Fractions are collected and monitored for the presence of the target compound.

-

Structural Characterization

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or LC-MS is used to determine the precise molecular weight and elemental formula of the compound.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments are conducted to determine the complete chemical structure and stereochemistry of the molecule.[2][3][9]

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound is a conserved pathway in fungi that begins with the amino acid L-ornithine.[4][20] The key steps are catalyzed by a series of enzymes, including an L-ornithine N⁵-oxygenase and a non-ribosomal peptide synthetase (NRPS).[1][5][20]

Caption: Fungal biosynthesis pathway of this compound starting from L-ornithine.

Iron Piracy: Bacterial Uptake of Fungal this compound

Gram-negative bacteria, such as E. coli, can hijack ferric-coprogen complexes produced by fungi.[5] This process involves a specific outer membrane transporter, FhuE, which is part of the TonB-dependent transporter family.[6][12][21]

Caption: Uptake of fungal ferric-coprogen by a Gram-negative bacterium.

Experimental Workflow for Siderophore Discovery

The process of discovering and characterizing a new siderophore like this compound follows a logical workflow from cultivation to structural analysis.

Caption: General experimental workflow for siderophore isolation and identification.

References

- 1. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for the biosynthesis of the siderophore this compound in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound B from Talaromyces marneffei ΔsreA: Rapid Iron Chelation and Favorable Partitioning to Deferoxamine [mdpi.com]

- 4. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Siderophore [benchchem.com]

- 6. Determination of the molecular basis for this compound import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]

- 10. Transcriptional Differences Guided Discovery and Genetic Identification of this compound and Dimerumic Acid Siderophores in Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of an iron uptake system specific for this compound and rhodotorulic acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Siderophore Detection assay [protocols.io]

- 17. protocols.io [protocols.io]

- 18. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Determination of the molecular basis for this compound import by Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance of Coprogen Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron, an element indispensable for a myriad of cellular processes, presents a significant bioavailability challenge in most ecosystems due to its low solubility. To overcome this, many fungi have evolved to produce coprogens, a class of hydroxamate-type siderophores. These low-molecular-weight molecules are secreted to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the fungal cell. The ecological significance of coprogen extends beyond simple nutrient acquisition; it is a key mediator of microbial community dynamics, influencing competitive and cooperative interactions. Notably, some bacteria have developed mechanisms to "pirate" fungal this compound, highlighting an evolutionary arms race for this essential micronutrient. This technical guide provides an in-depth exploration of the ecological roles of this compound, detailing its biosynthesis, regulation, and impact on microbial ecosystems. Furthermore, it furnishes comprehensive experimental protocols and quantitative data to aid researchers in the study of this pivotal molecule.

Introduction to this compound and its Ecological Niche

This compound is a linear trihydroxamate-type siderophore produced by various fungal species, including those from the genera Penicillium and Talaromyces, to facilitate iron acquisition in iron-deficient environments[1]. Structurally, it is characterized by three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units, which are responsible for its high-affinity, 1:1 complexation with ferric iron[1].

The primary ecological function of this compound is to sequester the scarce, insoluble ferric iron from the environment, converting it into a soluble complex that can be internalized by the producing fungus. This capability provides a significant competitive advantage in iron-limited niches, such as soil and host tissues[1]. Beyond its role in fungal iron uptake, this compound is a central molecule in inter-species microbial interactions. Certain Gram-negative bacteria have evolved specific outer membrane transporters, such as FhuE, to recognize and import ferric-coprogen complexes produced by fungi[2]. This act of "iron piracy" allows these bacteria to conserve the energy required for siderophore synthesis while simultaneously depriving their fungal competitors of a vital nutrient.

This compound's influence on microbial communities is concentration-dependent. At lower concentrations, it can promote the growth of bacteria that can utilize it as an iron source. Conversely, at higher concentrations, it can inhibit the growth of certain bacteria and fungi, including pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans[1]. This dual role underscores its complex ecological significance.

Quantitative Data on this compound Production and Activity

The production and activity of this compound can be quantified to understand its ecological impact. The following tables summarize key quantitative data from published studies.

Table 1: Production Yield of this compound Siderophores

| Fungal Species | Genetic Modification | Production Yield (mg/L) | Reference |

| Talaromyces marneffei | ΔsreA (SreA deletion mutant) | 200 | [1] |

Table 2: Binding Affinity of this compound and Related Siderophores

| Siderophore Complex | Method | Parameter | Value | Reference |

| Ferric-Coprogen - FhuE Receptor | Tryptophan Fluorescence Quenching | Dissociation Constant (Kd) | 508 ± 116 nM | [3] |

| Ferric-Rhodotorulic Acid - FhuE Receptor | Tryptophan Fluorescence Quenching | Dissociation Constant (Kd) | 30 ± 14 µM | |

| Ferric-Hydroxamate Siderophores (general) | Potentiometric Titration | Stability Constant (log K) | ~30-32 | [4][5][6] |

Table 3: Concentration-Dependent Effects of this compound B on Microbial Growth

| Microbial Species | This compound B Concentration (µg/mL) | Effect on Growth | Reference |

| Candida albicans | 50 - 1000 | Inhibition | [1] |

| Escherichia coli | 50 - 1000 | Inhibition | [1] |

| Staphylococcus aureus | 50 - 1000 | Inhibition | [1] |

| Escherichia coli | < 50 | Promotion | [1] |

| Staphylococcus aureus | < 50 | Promotion | [1] |

Signaling Pathways and Regulatory Networks